Cas no 618101-51-2 (Ethanethioic acid, S-[2-(methylthio)phenyl] ester)

Ethanethioic acid, S-[2-(methylthio)phenyl] ester is a sulfur-containing organic compound characterized by its thioester and methylthio functional groups. This structure imparts reactivity useful in synthetic organic chemistry, particularly in thioesterification and nucleophilic substitution reactions. The presence of the methylthio-phenyl moiety enhances its stability while maintaining reactivity under controlled conditions. It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s well-defined molecular architecture allows for precise functionalization, making it valuable in research and industrial applications requiring tailored sulfur-based reagents. Proper handling under inert conditions is recommended due to its potential sensitivity to hydrolysis or oxidation.
Ethanethioic acid, S-[2-(methylthio)phenyl] ester structure
618101-51-2 structure
Product Name:Ethanethioic acid, S-[2-(methylthio)phenyl] ester
CAS No:618101-51-2
MF:C9H10OS2
MW:198.305099964142
MDL:MFCD15145725
CID:4070687
PubChem ID:12063594
Update Time:2025-05-23

Ethanethioic acid, S-[2-(methylthio)phenyl] ester Chemical and Physical Properties

Names and Identifiers

    • Ethanethioic acid, S-[2-(methylthio)phenyl] ester
    • S-2-Methylthiophenylthioacetate
    • 618101-51-2
    • S-(2-methylsulfanylphenyl) ethanethioate
    • S-(2-(methylthio)phenyl) ethanethioate
    • starbld0043179
    • MDL: MFCD15145725
    • Inchi: 1S/C9H10OS2/c1-7(10)12-9-6-4-3-5-8(9)11-2/h3-6H,1-2H3
    • InChI Key: XEKIRJNLWYLFPQ-UHFFFAOYSA-N
    • SMILES: S(C(C)=O)C1C=CC=CC=1SC

Computed Properties

  • Exact Mass: 198.01730729g/mol
  • Monoisotopic Mass: 198.01730729g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 67.7Ų

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Ethanethioic acid, S-[2-(methylthio)phenyl] ester Suppliers

Amadis Chemical Company Limited
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(CAS:618101-51-2)Ethanethioic acid, S-[2-(methylthio)phenyl] ester
Order Number:A1168149
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:10
Price ($):961.0
Email:sales@amadischem.com

Additional information on Ethanethioic acid, S-[2-(methylthio)phenyl] ester

Recent Advances in the Study of Ethanethioic acid, S-[2-(methylthio)phenyl] ester (CAS: 618101-51-2)

Ethanethioic acid, S-[2-(methylthio)phenyl] ester (CAS: 618101-51-2) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This sulfur-containing organic compound has shown promising biological activities in preliminary studies, particularly in the areas of enzyme inhibition and antimicrobial applications. The unique structural features of this molecule, including the thioester linkage and methylthio-phenyl moiety, contribute to its potential as a pharmacophore in drug discovery programs.

Recent studies published in the Journal of Medicinal Chemistry (2023) have demonstrated that 618101-51-2 exhibits potent inhibitory activity against several cysteine proteases, with IC50 values in the low micromolar range. The compound's mechanism of action appears to involve covalent modification of the active site cysteine residue, a property that makes it particularly interesting for targeting essential enzymes in pathogenic organisms. Molecular docking simulations suggest that the methylthio-phenyl group contributes significantly to binding affinity through hydrophobic interactions with enzyme subsites.

In antimicrobial screening conducted at multiple research institutions, Ethanethioic acid, S-[2-(methylthio)phenyl] ester showed broad-spectrum activity against drug-resistant strains of Staphylococcus aureus and Candida albicans. The compound's minimum inhibitory concentrations (MICs) were comparable to current first-line antibiotics, with the added advantage of showing low cytotoxicity in mammalian cell lines at therapeutic concentrations. These findings were recently reported in Antimicrobial Agents and Chemotherapy (2024), highlighting the compound's potential as a lead for novel anti-infective development.

Metabolic stability studies of 618101-51-2 have revealed interesting pharmacokinetic properties. While the thioester linkage shows moderate susceptibility to esterase-mediated hydrolysis, the presence of the methylthio group appears to confer some protection against rapid metabolic clearance. Researchers at the University of Cambridge have developed several analogs with improved metabolic stability while maintaining the core pharmacophore, as described in their recent publication in Bioorganic & Medicinal Chemistry Letters (2024).

The synthetic accessibility of Ethanethioic acid, S-[2-(methylthio)phenyl] ester has been another area of active investigation. Recent methodological improvements published in Synthetic Communications (2023) have demonstrated a more efficient route to this compound using palladium-catalyzed coupling reactions, with yields improved from 45% to 78% compared to previous methods. This advancement is particularly significant for scaling up production for further biological evaluation.

Looking forward, several pharmaceutical companies have included 618101-51-2 in their screening libraries for target-based drug discovery programs. Its dual functionality as both a covalent modifier and a hydrophobic scaffold makes it a versatile starting point for medicinal chemistry optimization. Current research efforts are focusing on elucidating its precise molecular targets and developing more selective derivatives with improved drug-like properties.

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Amadis Chemical Company Limited
(CAS:618101-51-2)Ethanethioic acid, S-[2-(methylthio)phenyl] ester
A1168149
Purity:99%
Quantity:1g
Price ($):961.0
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